molecular formula C9H15ClF3NO B2888606 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride CAS No. 2231674-25-0

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride

Cat. No.: B2888606
CAS No.: 2231674-25-0
M. Wt: 245.67
InChI Key: DIANNDUQQLTYAT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-7-azaspiro[35]nonan-2-ol;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a spirocyclic azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride typically involves the reaction of a suitable azaspiro precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .

Properties

IUPAC Name

2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO.ClH/c10-9(11,12)8(14)5-7(6-8)1-3-13-4-2-7;/h13-14H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFSICSTGLCGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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